molecular formula C8H13ClN4 B039787 2-Amino-6-chloro-4-(diethylamino)pyrimidine CAS No. 116895-09-1

2-Amino-6-chloro-4-(diethylamino)pyrimidine

Cat. No.: B039787
CAS No.: 116895-09-1
M. Wt: 200.67 g/mol
InChI Key: JZPXSIGRVGTURL-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(diethylamino)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-(diethylamino)pyrimidine typically involves the reaction of 2,4-dichloro-6-(diethylamino)pyrimidine with ammonia or an amine source. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-(diethylamino)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of nitro-pyrimidines.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Amino-6-chloro-4-(diethylamino)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(diethylamino)pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or act as an antagonist to certain receptors. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 2-Amino-4,6-dichloropyrimidine
  • 2-Amino-4,6-dimethoxypyrimidine

Comparison

2-Amino-6-chloro-4-(diethylamino)pyrimidine is unique due to the presence of the diethylamino group, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

6-chloro-4-N,4-N-diethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4/c1-3-13(4-2)7-5-6(9)11-8(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPXSIGRVGTURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363294
Record name 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804144
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

116895-09-1
Record name 6-Chloro-N~4~,N~4~-diethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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